molecular formula C8H5N3O3 B3044377 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-43-1

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B3044377
CAS No.: 1000340-43-1
M. Wt: 191.14 g/mol
InChI Key: QHIWEPWOESELKM-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of pyrrolopyridines. It is characterized by the presence of a nitro group at the 4-position and an aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step procedures. One common method starts with the nitration of 1H-pyrrolo[2,3-b]pyridine, followed by formylation to introduce the aldehyde group. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the formylation can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, methanol.

Major Products

    Reduction: 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

    Oxidation: 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The biological activity of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets, such as kinases and receptors. The nitro group can undergo bioreduction to form reactive intermediates that covalently modify the active sites of enzymes, leading to inhibition of their activity. Additionally, the aldehyde group can form Schiff bases with amino groups in proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Contains an amino group instead of a nitro group, which alters its biological activity and reactivity.

    4-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group, affecting its ability to form Schiff bases.

Uniqueness

4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-3-10-8-7(5)6(11(13)14)1-2-9-8/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIWEPWOESELKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646893
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-43-1
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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